molecular formula C15H14N2S2 B11960512 4,6-Diphenyl-1,3,5-thiadiazinane-2-thione CAS No. 53983-18-9

4,6-Diphenyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B11960512
CAS No.: 53983-18-9
M. Wt: 286.4 g/mol
InChI Key: PPCOHTPXMURTDH-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by a thiadiazine ring, which consists of three carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of phenyl groups at the 4 and 6 positions of the ring enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-1,3,5-thiadiazinane-2-thione typically involves a one-pot domino reaction. This reaction includes the pre-formed dithiocarbamate (DTC), formaldehyde, and an amino acid component. The reaction proceeds under mild conditions, often at room temperature, and yields the desired thiadiazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiadiazolidines, and substituted phenyl derivatives .

Scientific Research Applications

4,6-Diphenyl-1,3,5-thiadiazinane-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione
  • 3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
  • 4,6-Diphenyl-1,3,5-thiadiazine-2-thione

Uniqueness

4,6-Diphenyl-1,3,5-thiadiazinane-2-thione stands out due to its unique combination of phenyl groups at the 4 and 6 positions, which enhances its stability and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts .

Properties

CAS No.

53983-18-9

Molecular Formula

C15H14N2S2

Molecular Weight

286.4 g/mol

IUPAC Name

4,6-diphenyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C15H14N2S2/c18-15-17-13(11-7-3-1-4-8-11)16-14(19-15)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18)

InChI Key

PPCOHTPXMURTDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC(SC(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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